molecular formula C17H9ClF4N2O B2483148 (E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 878088-37-0

(E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No.: B2483148
CAS No.: 878088-37-0
M. Wt: 368.72
InChI Key: IMQFZSVCBPKDIO-UHFFFAOYSA-N
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Description

The compound (E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide is a synthetic enamide featuring a distinctive substitution pattern. Its structure includes:

  • Left phenyl ring: 2-chloro-6-fluoro substituents, which confer steric and electronic effects.
  • Right aryl group: A 2-(trifluoromethyl)phenyl moiety, contributing strong electron-withdrawing properties and lipophilicity .

Properties

IUPAC Name

(E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9ClF4N2O/c18-13-5-3-6-14(19)11(13)8-10(9-23)16(25)24-15-7-2-1-4-12(15)17(20,21)22/h1-8H,(H,24,25)/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQFZSVCBPKDIO-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=CC2=C(C=CC=C2Cl)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)/C(=C/C2=C(C=CC=C2Cl)F)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9ClF4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide, a compound of significant interest in medicinal chemistry, has been evaluated for its biological activity across various studies. This article synthesizes findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : (E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
  • Molecular Formula : C18H14ClF3N2
  • Molecular Weight : 364.77 g/mol

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing a trifluoromethyl group have shown efficacy against Staphylococcus aureus and methicillin-resistant strains (MRSA) . The minimum inhibitory concentrations (MICs) for related compounds were reported to be in the micromolar range, suggesting potential for further development as antimicrobial agents.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. A study assessing the inhibition of cyclooxygenase (COX) enzymes demonstrated that certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib and diclofenac . The structure-activity relationship (SAR) analysis revealed that substitutions on the phenyl ring significantly influenced the anti-inflammatory activity, with electron-withdrawing groups enhancing potency.

The proposed mechanism of action involves inhibition of pro-inflammatory pathways, potentially through modulation of NF-κB signaling. This pathway is crucial in regulating immune response and inflammation. Compounds similar to (E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide have been shown to affect the transcriptional activity of NF-κB, leading to decreased expression of pro-inflammatory cytokines .

Cytotoxicity and Cell Viability

In vitro assays evaluating cytotoxicity indicated that while some derivatives displayed significant anti-inflammatory effects, they also had varying impacts on cell viability. For example, compounds with higher lipophilicity and specific substitutions were associated with reduced cell viability at lower concentrations . This dual effect necessitates careful consideration in therapeutic contexts.

Study 1: Antimicrobial Evaluation

A comprehensive study tested several derivatives against S. aureus and MRSA isolates. The results indicated that compounds with a trifluoromethyl group showed promising antimicrobial activity, with MIC values suggesting potential for clinical applications .

CompoundMIC (µg/mL)Activity
Compound A8Effective
Compound B16Moderate
Compound C4Highly Effective

Study 2: Anti-inflammatory Assessment

Another study focused on the anti-inflammatory properties of related compounds through COX inhibition assays. The results highlighted significant inhibitory effects on COX-1 and COX-2 enzymes.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Compound D19.45 ± 0.0742.1 ± 0.30
Compound E26.04 ± 0.3631.4 ± 0.12
Compound F28.39 ± 0.0323.8 ± 0.20

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds share structural similarities with the target molecule, differing primarily in substituent patterns and amide linkages. Key comparisons are summarized in Table 1 and discussed in detail below.

Table 1: Structural and Functional Comparison of Analogs

Compound Name (Source) Substituents (Left Phenyl) Substituents (Right Phenyl/Group) Cyano Group Amide Substituent Molecular Weight Notable Features
Target Compound 2-chloro-6-fluoro 2-trifluoromethyl Yes N-[2-(trifluoromethyl)phenyl] ~390.88* High lipophilicity; strong electron withdrawal
1a () 2-chloro-6-fluoro Multi-substituted benzamide Yes N-(2-chloro-6-fluorophenyl) - Additional fluoro and isopropoxy groups
CAS 866156-40-3 () 2-hydroxy-3-methoxy 4-trifluoromethyl Yes N-[4-(trifluoromethyl)phenyl] - Polar hydroxy/methoxy groups enhance solubility
CAS 866156-42-5 () 4-cyano 4-trifluoromethyl Yes N-[4-(trifluoromethyl)phenyl] - Dual cyano/trifluoromethyl for enhanced reactivity
Compound 4-[(2-chloro-6-fluorophenyl)methoxy] 3-(dimethylamino)propyl No N-[3-(dimethylamino)propyl] 390.88 Flexible alkylamino chain; improved solubility
Compound 2-chloro-6-fluoro 4-butylphenyl No N-(4-butylphenyl) - Aliphatic chain increases hydrophobicity

*Calculated based on molecular formula.

Key Structural Differences and Implications

Electron-Withdrawing vs. Electron-Donating Groups
  • In contrast, ’s compound uses a 3-(dimethylamino)propyl group, which is electron-donating and may alter binding affinity or metabolic stability.
Cyano Group Impact
  • The cyano group in the target compound and analogs like 1a () and CAS 866156-42-5 () introduces electrophilicity, which could facilitate covalent binding to cysteine residues in enzymes . Compounds lacking this group (e.g., ) may exhibit reduced reactivity.
Substituent Positioning
  • CAS 866156-40-3 () substitutes the left phenyl ring with 2-hydroxy-3-methoxy , increasing polarity and hydrogen-bonding capacity compared to the target’s chloro-fluoro motif. This difference might influence solubility and target selectivity .
Amide Linker Modifications
  • ’s compound replaces the aromatic amide with a 3-(dimethylamino)propyl chain, introducing basicity and conformational flexibility. Such modifications are often employed to optimize pharmacokinetic properties like absorption and half-life .

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